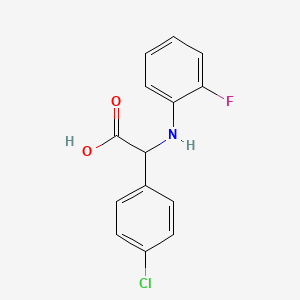

(4-Chloro-phenyl)-(2-fluoro-phenylamino)-acetic acid

Descripción

(4-Chloro-phenyl)-(2-fluoro-phenylamino)-acetic acid is a substituted phenylacetic acid derivative featuring a 4-chlorophenyl group and a 2-fluoro-substituted phenylamino moiety attached to the acetic acid backbone. This compound, cataloged under reference number 10-F020297 by CymitQuimica, has been discontinued but remains of interest due to its structural similarity to pharmacologically active molecules .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-2-(2-fluoroanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO2/c15-10-7-5-9(6-8-10)13(14(18)19)17-12-4-2-1-3-11(12)16/h1-8,13,17H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBRZKRAJHJDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601218460 | |

| Record name | 4-Chloro-α-[(2-fluorophenyl)amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601218460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725253-06-5 | |

| Record name | 4-Chloro-α-[(2-fluorophenyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725253-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α-[(2-fluorophenyl)amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601218460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenyl)-(2-fluoro-phenylamino)-acetic acid typically involves the following steps:

Nitration and Reduction: The starting material, 4-chloronitrobenzene, undergoes nitration followed by reduction to yield 4-chloroaniline.

Diazotization and Coupling: 4-Chloroaniline is then diazotized and coupled with 2-fluoroaniline to form the intermediate compound.

Acylation: The intermediate is acylated using chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the chloro and fluoro substituents to their corresponding hydrogenated forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine or sulfuric acid under controlled conditions.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: Hydrogenated derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

- (4-Chloro-phenyl)-(2-fluoro-phenylamino)-acetic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for designing drugs that target specific biological pathways. For instance, derivatives of this compound have been explored for their potential in treating conditions like cancer and inflammatory diseases due to their ability to modulate receptor activities .

2. Antifungal Agents

- This compound has been identified as a precursor in the synthesis of antifungal agents. The presence of both chloro and fluoro groups enhances its efficacy against fungal pathogens by altering membrane permeability or inhibiting essential metabolic pathways .

Agricultural Applications

1. Pesticide Synthesis

- The compound is also significant in the agricultural sector, particularly in the formulation of pesticides. Its chemical structure allows it to interact effectively with pests, making it an essential component in developing new agrochemicals aimed at pest control .

2. Herbicides

- Research indicates that this compound can be modified to create herbicides that inhibit specific enzymes involved in plant growth, thus providing a targeted approach to weed management .

Materials Science Applications

1. Polymer Monomers

- In materials science, this compound is explored as a monomer for synthesizing polymers with specific properties. Its ability to form stable bonds with other chemical entities makes it suitable for producing high-performance materials used in various industrial applications .

2. Surfactants

- The compound's amphiphilic nature allows it to be used in the formulation of surfactants, which are crucial for applications ranging from detergents to emulsifiers in cosmetic products .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmaceutical | Patent WO2016185485A2 | Describes synthesis processes for drug intermediates. |

| Agriculture | LookChem | Highlights its role as a precursor for pesticides and herbicides. |

| Materials Science | Oakwood Chemical | Discusses its use as a polymer monomer and surfactant formulation. |

Mecanismo De Acción

The mechanism of action of (4-Chloro-phenyl)-(2-fluoro-phenylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic Acid (CAS 725253-04-3)

- Structure: Differs in the position of the chlorine atom on the phenylamino group (3-chloro vs. 2-fluoro).

- Molecular Formula: C₁₄H₁₁Cl₂NO₂.

- Molecular Weight : 296.1 g/mol.

- Lipophilicity : XLogP3 = 4.5 .

(R)-2-Amino-2-(4-fluorophenyl)acetic Acid Hydrochloride

Functional Group Modifications

2-(2-(4-Chlorophenoxy)phenyl)acetic Acid (CAS 25563-04-6)

- Structure: Replaces the phenylamino group with a phenoxy linkage.

- Molecular Formula : C₁₄H₁₁ClO₃.

- Molecular Weight : 262.69 g/mol.

D-4-Chlorophenylglycine HCl

Complex Derivatives with Pharmacological Relevance

[3-(4-Fluoro-phenylimino)-2-oxo-2,3-dihydro-indol-1-yl]-acetic Acid N'-[4-(4-chloro-phenyl)-thiazol-2-yl]-hydrazide (5g)

Lipophilicity and Solubility

- Lipophilicity Trends: (4-Chloro-phenyl)-(2-fluoro-phenylamino)-acetic acid (hypothetical XLogP3 ~4–5, based on analogs ).

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural analogs.

Actividad Biológica

(4-Chloro-phenyl)-(2-fluoro-phenylamino)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloro and fluoro substitution on phenyl rings, which significantly influences its biological activity. The presence of these halogen atoms enhances lipophilicity and may affect the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 12 µg/mL |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi, indicating a broad-spectrum antimicrobial potential.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity.

Case Study: Cytotoxicity Assessment

A study involving various human tumor cell lines demonstrated that this compound induces significant cytotoxic effects. The IC50 values were determined in several cancer types:

Table 2: Cytotoxic Activity Against Tumor Cell Lines

The compound showed selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells, which is a desirable characteristic in anticancer drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Studies have shown that modifications in the aromatic rings influence its potency:

- Chloro and Fluoro Substituents : The presence of these groups enhances the interaction with target proteins.

- Amino Group Positioning : The position of the amino group on the phenyl ring is critical for maintaining biological activity, as evidenced by SAR studies indicating that variations can lead to significant changes in efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (4-Chloro-phenyl)-(2-fluoro-phenylamino)-acetic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Two primary approaches are enzymatic dynamic kinetic resolution (DKR) and chemical azo coupling. Enzymatic synthesis using nitrilase or multi-enzyme systems (e.g., Yasukawa & Asano, 2012) enables high enantiomeric excess (ee) by resolving racemic amides or nitriles under mild conditions (pH 8, 40°C) . Chemical routes, such as azo coupling with 4-aminophenyl derivatives, may require stoichiometric chiral auxiliaries or catalysts to control stereochemistry . Key factors include solvent polarity, temperature, and catalyst loading.

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds observed in chloro-fluorophenyl acetamides) .

- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .

- NMR spectroscopy : 1H/13C NMR confirms substitution patterns; 19F NMR detects fluorophenyl environments .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .

Q. How should researchers design preliminary biological activity screens for this compound?

- Methodological Answer : Prioritize target-based assays based on structural analogs:

- Receptor binding : Radioligand displacement assays for glutamate receptors (mGluRs) or histamine receptors, as seen in fluorophenyl glycine derivatives .

- Enzyme inhibition : Evaluate soluble epoxide hydrolase (sEH) inhibition using fluorescent substrates (e.g., CM-H2DCFDA) .

- Cellular uptake : Track 14C-labeled analogs in astrocyte models to assess blood-brain barrier permeability .

Advanced Research Questions

Q. What strategies improve enantioselectivity in chemical synthesis when enzymatic methods are impractical?

- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or auxiliaries (e.g., Evans oxazolidinones) to induce asymmetry during amide bond formation . Kinetic resolution via asymmetric hydrogenation or phase-transfer catalysis can enhance ee, though reaction scalability must be optimized .

Q. How can conflicting crystallographic data between analogs be reconciled to predict this compound’s solid-state behavior?

- Methodological Answer : Perform comparative X-ray diffraction (XRD) studies to analyze hydrogen-bonding motifs (e.g., N–H···O vs. C–H···F interactions) . Complement with density functional theory (DFT) calculations (e.g., Gaussian 16) to model lattice energies and polymorphism risks .

Q. What in vitro models and techniques evaluate metabolic stability and degradation pathways?

- Methodological Answer :

- Hepatic microsomes : Incubate with NADPH-supplemented human liver microsomes, quantify parent compound depletion via LC-MS/MS .

- Isotope tracing : Use 14C-labeled acetic acid moieties to track metabolic byproducts in urine or plasma .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates .

Q. How do intermolecular forces influence the compound’s formulation stability and solubility?

- Methodological Answer :

- Hydrogen-bond propensity : Calculate using software like Mercury (CCDC) to predict crystal packing and hygroscopicity .

- Solubility enhancement : Co-crystallization with cyclodextrins or ionic liquid formation via diethylamine counterions .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions; thermogravimetric analysis (TGA) assesses decomposition thresholds .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.